molecular formula C18H20N4O4S2 B13951141 Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- CAS No. 63467-02-7

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-

Cat. No.: B13951141
CAS No.: 63467-02-7
M. Wt: 420.5 g/mol
InChI Key: ZVPFNHQYOQGSQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the methylsulphonyl group. The azo linkage is then formed through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which subsequently reacts with another aromatic compound to form the azo bond.

Chemical Reactions Analysis

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol involves its interaction with molecular targets through its azo and benzothiazole groups. These functional groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, affecting their function and activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar compounds to 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol include:

The uniqueness of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol lies in its specific substitution pattern and the presence of both azo and benzothiazole groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63467-02-7

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3

InChI Key

ZVPFNHQYOQGSQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

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